molecular formula C17H19ClN2O3S B11020783 N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-isoleucine

N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-isoleucine

Cat. No.: B11020783
M. Wt: 366.9 g/mol
InChI Key: XYMSZCDQECKGPX-RNCFNFMXSA-N
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Description

(2S,3R)-2-({[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOIC ACID is a complex organic compound characterized by its unique structural features. This compound contains a thiazole ring, a chlorophenyl group, and an amino acid moiety, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C17H19ClN2O3S

Molecular Weight

366.9 g/mol

IUPAC Name

(2S,3R)-2-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C17H19ClN2O3S/c1-4-9(2)13(17(22)23)20-15(21)14-10(3)19-16(24-14)11-7-5-6-8-12(11)18/h5-9,13H,4H2,1-3H3,(H,20,21)(H,22,23)/t9-,13+/m1/s1

InChI Key

XYMSZCDQECKGPX-RNCFNFMXSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)C1=C(N=C(S1)C2=CC=CC=C2Cl)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=C(N=C(S1)C2=CC=CC=C2Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-({[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group. The final step involves coupling the thiazole derivative with the amino acid moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-({[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,3R)-2-({[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R)-2-({[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,3R)-2-({[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOIC ACID lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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